![molecular formula C35H30N2O4 B11031729 2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B11031729.png)
2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: 2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the condensation of an aryl aldehyde, dimedone, and acetoacetanilide. The reaction proceeds under high temperature and without solvent, resulting in the formation of the desired compound .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the compound can undergo oxidation reactions.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.
Reduction: Reduction of the ketone group is possible.
Dimedone: Used as a reactant in the synthesis.
Aryl Aldehydes: Serve as starting materials.
Ammonium Acetate: Facilitates the cyclization step.
Major Products:: The primary product is the titled compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for its potential as an antimicrobial agent.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of its quinoline and chromene moieties.
Properties
Molecular Formula |
C35H30N2O4 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C35H30N2O4/c1-34(2)22-35(3,25-15-8-5-9-16-25)28-21-26(18-19-29(28)37(34)32(39)23-12-6-4-7-13-23)36-31(38)27-20-24-14-10-11-17-30(24)41-33(27)40/h4-21H,22H2,1-3H3,(H,36,38) |
InChI Key |
URWWZSFDSDEPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11031648.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxy-5-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11031654.png)
![7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11031656.png)
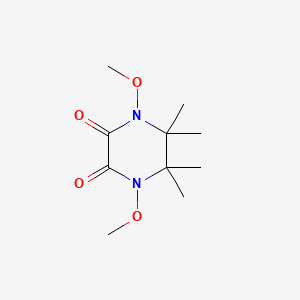
![8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid](/img/structure/B11031665.png)
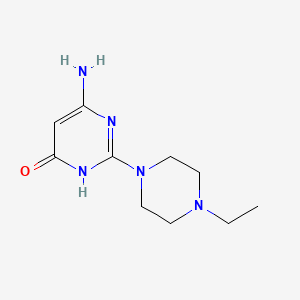
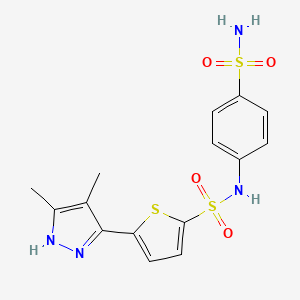
![2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B11031689.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11031691.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11031692.png)
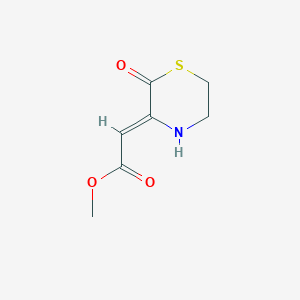
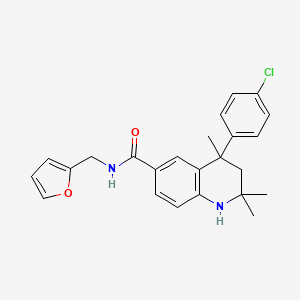
![biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11031705.png)
![(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11031721.png)
